![molecular formula C17H15ClO3 B2918927 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid CAS No. 344281-24-9](/img/structure/B2918927.png)
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid
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Description
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid (2-CMPOBA) is a synthetic organic compound that has been the subject of a great deal of scientific research and experimentation. 2-CMPOBA has been studied for its potential uses in a variety of applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Molecular Docking and Biological Activity
- A comparative study involving molecular docking, vibrational, structural, electronic, and optical investigations of derivatives similar to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid" highlights their potential in inhibiting Placenta growth factor (PIGF-1), suggesting promising biological activities. These findings underscore the significance of butanoic acid derivatives in pharmacology, facilitated by spectroscopic analyses and theoretical calculations (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Vibrational Spectroscopy and Molecular Structure
- Research on "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid," a compound structurally similar to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid," showcases the use of FT-IR and X-ray diffraction to confirm the compound's structure. The study provides insights into vibrational wavenumbers, molecular stability, and charge transfer within molecules, contributing to a deeper understanding of such compounds' reactive and spectroscopic properties (Raju et al., 2015).
Spectroscopic and Supramolecular Studies
- A study on a chloramphenicol derivative related to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid" explores its crystal structure through X-ray diffraction and vibrational spectroscopy. This research highlights the role of non-conventional hydrogen bonds and π-π stacking in the molecular geometry and electron localization, providing a basis for understanding the structural and spectroscopic properties of similar compounds (Fernandes et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-11-3-2-4-13(9-11)16(19)10-15(17(20)21)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDWBSYOPKLAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid |
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